Cas no 882880-12-8 (1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane)

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane structure
882880-12-8 structure
Product Name:1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane
Numero CAS:882880-12-8
MF:C22H24N2O4
MW:380.436965942383
MDL:MFCD17018494
CID:710357
PubChem ID:11668031
Update Time:2024-10-26

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-
    • 1,4-bis[(2-oxo-3,4-dihydro-quinolin-7(1H)-yl)-oxy]butane
    • 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
    • 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
    • QUI012
    • 7,7′-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone] (ACI)
    • 1,4-Bis(3,4-dihydro-2(1H)-quinolinone-7-oxy)butane
    • 7,7′-[Butane-1,4-diylbis(oxy)]bis(3,4-dihydro-2(1H)-quinolinone)
    • Aripiprazole diquinoline butanediol
    • 882880-12-8
    • AS-71590
    • AC-28368
    • MFCD17018494
    • AKOS027379167
    • 2(1H)-Quinolinone, 7,7'-(1,4-butanediylbis(oxy))bis(3,4-dihydro-
    • 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
    • HYDKRRWQLHXDEN-UHFFFAOYSA-N
    • 7-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butoxy}-1,2,3,4-tetrahydroquinolin-2-one
    • DB-050301
    • DTXSID70470332
    • W15184
    • 2(1H)-Quinolinone, 7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-; ,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone]; 1,4-Bis(3,4-dihydro-2(1H)-quinolinone-7-oxy)butane
    • FS6X5WDG7B
    • 7,7'-(1,4-Butanediylbis(oxy))bis(3,4-dihydro-2(1H)-quinolinone)
    • CS-0047323
    • SY335776
    • UNII-FS6X5WDG7B
    • 7,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone
    • 7,7 inverted exclamation mark -[Butane-1,4-diylbis(oxy)]bis[3,4-dihydroquinolin-2(1H)-one]
    • 7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
    • SCHEMBL2842062
    • 1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane
    • MDL: MFCD17018494
    • Inchi: 1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
    • Chiave InChI: HYDKRRWQLHXDEN-UHFFFAOYSA-N
    • Sorrisi: O=C1CCC2C(=CC(=CC=2)OCCCCOC2C=C3NC(CCC3=CC=2)=O)N1

Proprietà calcolate

  • Massa esatta: 380.17400
  • Massa monoisotopica: 380.17360725g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 7
  • Complessità: 507
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 6
  • XLogP3: 2.6
  • Superficie polare topologica: 76.7Ų

Proprietà sperimentali

  • Punto di fusione: NA
  • Punto di ebollizione: NA
  • PSA: 76.66000
  • LogP: 3.97000

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Informazioni sulla sicurezza

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B914950-1g
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
1g
¥3,744.00 2022-01-11
TRC
B426500-50mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
50mg
$ 150.00 2023-09-08
TRC
B426500-100mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
100mg
$ 219.00 2023-09-08
TRC
B426500-250mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
250mg
$ 488.00 2023-09-08
TRC
B426500-500mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
500mg
$ 509.00 2023-04-18
TRC
B426500-1g
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
1g
$ 905.00 2023-04-18
Chemenu
CM144677-1g
7,7'-(butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
1g
$1571 2021-08-05
Chemenu
CM144677-1g
7,7'-(butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
1g
$*** 2023-05-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B914950-50mg
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
50mg
¥998.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B914950-250mg
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
250mg
¥3,532.00 2022-09-02

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, rt
Riferimento
Method for purifying aripiprazole intermediate 7-(4-chlorobutoxy)-3,4-dihydro-2-quinolinone
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Riferimento
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Riferimento
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
1.2 Solvents: Dimethylformamide ;  rt
Riferimento
Synthesis and characterization of related compounds of aripiprazole, an antipsychotic drug substance
Chander, T. Poorna; et al, Synthetic Communications, 2007, 37(24), 4337-4341

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  75 °C
Riferimento
Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole
Vohra, Mohit; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2015, 58(7), 304-307

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
Riferimento
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Raw materials

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Preparation Products

Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm